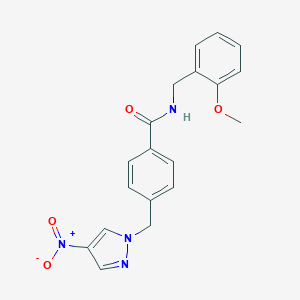![molecular formula C17H13BrClN3O B213755 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide is not fully understood. However, it is believed to work by binding to specific proteins and inhibiting their activity. This can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. These include inhibition of protein-protein interactions, modulation of gene expression, and regulation of cell signaling pathways. These effects can be useful in understanding various biological processes and developing new treatments for diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide in lab experiments is its ability to selectively inhibit specific proteins. This can be useful in studying the mechanisms of various biological processes. However, one limitation of this compound is its potential toxicity. Care must be taken when handling this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for research involving 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide. One area of interest is in the development of new treatments for diseases such as cancer and Alzheimer's disease. This compound has been shown to have potential in inhibiting the activity of certain proteins that are involved in these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide involves several steps. The first step is the synthesis of 4-bromo-1H-pyrazole, which is then reacted with formaldehyde to form 4-(bromomethyl)-1H-pyrazole. This intermediate is then reacted with N-(4-chlorophenyl)benzamide in the presence of a catalyst to yield 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide.
Applications De Recherche Scientifique
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide has been used in various scientific research applications. One of the most common applications is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between certain proteins, which can be useful in understanding the mechanisms of various biological processes.
Propriétés
Nom du produit |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide |
|---|---|
Formule moléculaire |
C17H13BrClN3O |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
4-[(4-bromopyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C17H13BrClN3O/c18-14-9-20-22(11-14)10-12-1-3-13(4-2-12)17(23)21-16-7-5-15(19)6-8-16/h1-9,11H,10H2,(H,21,23) |
Clé InChI |
DCORISPWOFTHAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)


![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)
![1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213688.png)

![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide](/img/structure/B213690.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213691.png)
![methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B213693.png)
![methyl 4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)benzoate](/img/structure/B213695.png)